Syk-IN-7

Chemical Structure Molecular Weight Identity Confirmation

Researchers require validated SYK tool compounds, yet many analogs lack published potency data-creating substitution risks. Syk-IN-7 (Compound 17) is an ATP-competitive SYK inhibitor with a sulfur-free, nitrogen-rich heterocyclic scaffold (9 N atoms). - Unique chemotype distinct from Syk-IN-3 (thiazole) & clinical candidates (fostamatinib) - Ideal for scaffold-hopping, proprietary SAR, or as a structural comparator vs. Syk-IN-4 - User must characterize IC50 & selectivity de novo; not interchangeable with other SYK inhibitors - Suitable for BCR signaling research after in-house dose-response validation

Molecular Formula C26H31N9O4
Molecular Weight 533.6 g/mol
Cat. No. B12394136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSyk-IN-7
Molecular FormulaC26H31N9O4
Molecular Weight533.6 g/mol
Structural Identifiers
SMILESCC1=NN2C=C1CN(CCOCCNC(=O)C3=NN(C4=C3C=C(C=C4)NC5=NC=CC2=N5)CCOC(=O)C)C
InChIInChI=1S/C26H31N9O4/c1-17-19-15-33(3)9-12-38-11-8-27-25(37)24-21-14-20(4-5-22(21)34(32-24)10-13-39-18(2)36)29-26-28-7-6-23(30-26)35(16-19)31-17/h4-7,14,16H,8-13,15H2,1-3H3,(H,27,37)(H,28,29,30)
InChIKeyFGUVCMRABKPEPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Syk-IN-7 Procurement Overview: A Research-Grade SYK Inhibitor Tool Compound


Syk-IN-7 (also designated as compound 17) is a synthetic small molecule identified as an inhibitor of Spleen Tyrosine Kinase (SYK), a non-receptor tyrosine kinase central to B-cell receptor (BCR) and Fc receptor signaling pathways [1]. It is provided by commercial vendors as a research tool with the molecular formula C26H31N9O4 and a molecular weight of 533.58 g/mol [2]. Notably, Syk-IN-7 is a tool compound for which a comprehensive public pharmacological profile—including quantitative enzymatic potency (IC50), selectivity across the kinome, and cellular or in vivo activity data—is not currently available in primary research literature or authoritative databases [1]. This absence of defining metrics distinguishes it from well-characterized clinical and preclinical SYK inhibitors and is a critical factor in scientific selection and procurement decisions.

Pathway context: SYK kinase signaling and target engagement studies
Tool compound series: Syk-IN chemotype; structurally differentiated from Syk-IN-3 and Syk-IN-4
Characterization status: Published IC50 and selectivity data unavailable; requires full in-house validation

Why Syk-IN-7 Cannot Be Assumed Interchangeable with Other SYK Inhibitors


Substituting Syk-IN-7 for another SYK inhibitor (e.g., R406, entospletinib, or fostamatinib) without rigorous internal validation is scientifically unsound due to the absence of publicly available potency and selectivity data for Syk-IN-7. Well-characterized SYK inhibitors possess defined enzymatic IC50 values (e.g., R406: 41 nM ; entospletinib: 7.7 nM [1]) and known selectivity profiles, which are essential for interpreting experimental results and ensuring reproducibility. In contrast, the lack of such quantitative benchmarks for Syk-IN-7 means its effective concentration, off-target activity, and cellular potency cannot be predicted or assumed to mirror other compounds in the class . Any experimental outcome using Syk-IN-7 would require de novo determination of its potency and selectivity, as it cannot be directly substituted based on class-level inference alone.

Clinical or series substitution: Replacing Syk-IN-7 with fostamatinib, entospletinib, Syk-IN-3, or Syk-IN-4 may shift target engagement and cellular response profiles; full revalidation is required.
Undefined selectivity window: Absence of published kinase panel data precludes cross-study reproducibility and SAR continuity.
Structural uniqueness ≠ functional equivalence: The distinct scaffold (C26H31N9O4) does not imply comparable potency or ADME properties; pilot characterization is essential.

Syk-IN-7 Quantitative Evidence Guide: Verifiable Differentiation Data


Molecular Identity and Physicochemical Properties of Syk-IN-7

Syk-IN-7 possesses a unique molecular formula (C26H31N9O4) and molecular weight (533.58 g/mol) that differentiate it from other SYK inhibitors. For example, compared to entospletinib (C23H21N7O, MW: 411.46 g/mol) and R406 (C22H23FN6O5, MW: 470.45 g/mol), Syk-IN-7 has a distinct chemical structure and higher molecular weight [1][2]. This structural distinction is critical for identity verification, solubility prediction, and exclusion of misidentification during procurement and experimental use.

Biochemical IC50
Data to verify
Not published; Syk-IN-4 IC50 = 0.31 nM
Procurement decisions require potency benchmarks; Syk-IN-4 provides characterized potency.
Biochemical kinase inhibition assay (cell-free)
Chemical Structure Molecular Weight Identity Confirmation

Absence of Publicly Reported Enzymatic Potency (IC50) for Syk-IN-7

In contrast to most SYK inhibitors in scientific use, no quantitative enzymatic inhibition data (IC50 or Ki) for Syk-IN-7 is available in the public domain from primary research articles, patents, or authoritative databases . For reference, well-characterized SYK inhibitors have reported IC50 values in cell-free assays: R406 exhibits an IC50 of 41 nM, entospletinib (GS-9973) has an IC50 of 7.7 nM, and PRT062607 demonstrates an IC50 of 1-2 nM [1]. The absence of a comparable potency metric for Syk-IN-7 precludes any direct or indirect comparison of inhibitory activity.

Kinase Selectivity
Data to verify
No panel data; Syk-IN-4: hERG IC50=3.0 µM, SUDHL-4 GI50=0.24 µM
Off-target risk is undefined; Syk-IN-4 or PRT062607 offer selectivity benchmarks.
Kinase panel and cellular proliferation assays
Enzymatic Assay IC50 Potency Data Gap

Selectivity Profile of Syk-IN-7 Remains Uncharacterized

Syk-IN-7 has not been profiled in any publicly available kinase selectivity panel. Consequently, its selectivity over related kinases (e.g., Lyn, Lck, Fgr, or FLT3) is unknown. This stands in stark contrast to other SYK inhibitors, which have defined selectivity profiles. For instance, PRT062607 demonstrates >80-fold selectivity for SYK over Fgr, Lyn, FAK, Pyk2, and Zap70 , while BAY 61-3606 exhibits 700- to >1,000-fold selectivity over Src, Lyn, Fyn, Itk, and Btk [1]. Without selectivity data, the off-target effects of Syk-IN-7 cannot be anticipated or controlled, representing a significant limitation for scientific applications.

Cellular Activity
Data to verify
No cell assay data; Syk-IN-4: SUDHL-4 GI50=0.24 µM, T-cell GI50=2.6 µM
Cellular SYK inhibition validation is absent; Syk-IN-4 provides established benchmarks.
BCR signaling, proliferation, and immune cell assays
Kinase Selectivity Off-Target Activity Kinome Profiling

Recommended Application Scenarios for Syk-IN-7 Based on Evidentiary Profile


Use as an Exploratory SYK Tool Compound in Basic Research

Syk-IN-7 is suitable for use in exploratory research settings where the primary goal is to investigate the general role of SYK in a novel biological system, and where the researcher is prepared to perform all necessary characterization (e.g., IC50 determination, selectivity profiling) internally. Its utility is predicated on the user's capacity to generate missing potency and selectivity data. This scenario is justified by the compound's documented identity as a SYK inhibitor [1], but it requires caution due to the data gaps highlighted in Section 3.

Chemical Probe for Structure-Activity Relationship (SAR) Studies

Given its unique molecular structure (C26H31N9O4) [1], Syk-IN-7 can serve as a valuable starting point or comparator in medicinal chemistry programs focused on novel SYK inhibitor scaffolds. Its distinct chemical features, as compared to more common inhibitor chemotypes (e.g., the aminopyrimidine core of R406), make it relevant for SAR exploration aimed at developing inhibitors with potentially novel binding modes or improved physicochemical properties, provided that internal potency and selectivity data are generated concurrently.

Analytical Reference Standard for Compound Identification

Syk-IN-7 can be reliably used as an analytical reference standard for the identification and purity assessment of the specific compound Syk-IN-7 in chemical libraries or synthetic preparations. Its well-defined molecular weight (533.58 g/mol) and formula (C26H31N9O4) enable accurate mass spectrometry and HPLC analysis [1]. This application does not depend on biological activity data and is supported by the compound's established chemical identity.

NOT Recommended for: Direct Replacement of Validated SYK Inhibitors

Syk-IN-7 should not be used as a direct substitute for well-characterized SYK inhibitors (e.g., R406, entospletinib, fostamatinib) in established assays or in vivo models. The absence of public potency, selectivity, and pharmacokinetic data [1] means that any findings obtained with Syk-IN-7 cannot be directly compared to literature using other SYK inhibitors, and the compound's lack of characterization may lead to misinterpretation of results. Researchers requiring a benchmark SYK inhibitor are advised to select a compound with a comprehensive, publicly documented pharmacological profile.

Application
Selection Property
Validation Focus
SYK scaffold-hopping studies
Structurally distinct chemotype
De novo potency and selectivity determination
Comparative SAR with Syk-IN-4
Structurally matched comparator
User-defined activity differential
Proprietary SAR generation
Unpublished potency profile
Full in-house pharmacological characterization
BCR signaling pathway studies
User-validated SYK inhibition
Biochemical and cellular dose-response establishment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


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